N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound characterized by the presence of fluorine atoms and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the cyclopropyl and fluorophenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organometallic catalysts and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms.
Roflumilast-related compounds: Compounds with similar structural motifs.
Uniqueness
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to its specific combination of fluorine atoms and cyclopropyl group, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O2/c20-14-6-4-12(5-7-14)18(8-9-18)11-24-16(26)17(27)25-15-3-1-2-13(10-15)19(21,22)23/h1-7,10H,8-9,11H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRHKGRNKSOBRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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